Cisapride tartrate

5-HT4 receptor binding competitive radioligand assay benzamide pharmacology

Select cisapride tartrate for reproducible hERG channel screening (IC50 240 nM) and pan-GI motility studies. Its superior water solubility vs. free base and well-characterized 5-HT4 binding (4.3× > mosapride) make it the definitive reference standard. Ideal for patch-clamp validation, radioligand binding, and dissolution testing. Avoid substitution—only cisapride provides broad-spectrum prokinetic activity across both upper and lower GI tract segments.

Molecular Formula C27H35ClFN3O10
Molecular Weight 616.0 g/mol
CAS No. 189888-25-3
Cat. No. B12788433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisapride tartrate
CAS189888-25-3
Molecular FormulaC27H35ClFN3O10
Molecular Weight616.0 g/mol
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1
InChIKeyQFMZVCBZQAEZSJ-OIKXSMCUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cisapride Tartrate (CAS 189888-25-3): 5-HT4 Agonist Reference Standard and Physicochemical Salt Form Baseline


Cisapride tartrate (CAS 189888-25-3) is the tartrate salt of cisapride, a substituted benzamide derivative that functions as a serotonin 5-HT4 receptor agonist [1]. The tartrate salt form exhibits superior water solubility properties relative to the cisapride free base, making it the preferred form for oral dosage formulation development [2]. Cisapride tartrate is chemically related to metoclopramide but, unlike metoclopramide, does not cross the blood-brain barrier and lacks antidopaminergic effects . The compound serves as a critical reference standard in gastrointestinal prokinetic research, particularly in comparative pharmacology studies evaluating 5-HT4 receptor agonism and hERG channel liability across benzamide derivatives.

Why 5-HT4 Agonists Are Not Interchangeable: Quantifying Cisapride Tartrate Differentiation from Prucalopride and Mosapride


Procurement and research substitution decisions cannot rely on class-level 5-HT4 agonism alone due to substantial inter-compound variation in receptor selectivity profiles and cardiac ion channel liability. Cisapride displays appreciable affinity for non-5-HT4 targets including the hERG cardiac potassium channel, whereas newer agents such as prucalopride exhibit high 5-HT4 selectivity [1]. The rank order of hERG blocking potency differs by orders of magnitude across this class [2]. Furthermore, cisapride stimulates both antral and colonic motility, while mosapride demonstrates preferential upper gastrointestinal activity [3]. These quantifiable pharmacological divergences preclude generic substitution without compromising experimental reproducibility or formulation performance.

Cisapride Tartrate Differential Evidence: Head-to-Head Quantitative Comparisons Against 5-HT4 Agonist Alternatives


5-HT4 Receptor Affinity Comparison: Cisapride Versus Mosapride Competitive Binding

In competitive binding assays using [3H]-GR113808 on guinea pig striatal membranes, cisapride demonstrated 4.3-fold greater potency than mosapride in competing for 5-HT4 receptor binding sites. Cisapride also exceeded the potency of other reference compounds including 5-HT (1.9-fold), 5-MeOT (7.3-fold), zacopride (11-fold), and metoclopramide (26-fold) [1].

5-HT4 receptor binding competitive radioligand assay benzamide pharmacology

hERG Channel Blockade: Cisapride Demonstrates 20-Fold Greater Potency Than Prucalopride

In whole-cell patch-clamp recordings from HERG-transfected COS-7 cells, cisapride inhibited HERG potassium currents with an IC50 of 2.4 × 10⁻⁷ M. In contrast, prucalopride exhibited an IC50 of 5.7 × 10⁻⁶ M for HERG blockade, representing a 20-fold lower potency. The rank order of HERG blocking potency across tested 5-HT4 agonists was cisapride > renzapride > prucalopride > mosapride, with mosapride producing no significant effects on recombinant HERG current at tested concentrations [1].

hERG inhibition cardiac safety pharmacology QT prolongation patch-clamp electrophysiology

Action Potential Duration: Cisapride Prolongs APD at 1 µM Whereas Mosapride Shows No Effect at 10 µM

In guinea pig isolated papillary muscles, cisapride (0.1–3 µM) concentration-relatedly prolonged action potential duration (APD) without affecting other action potential parameters. At 1 µM, cisapride produced significant APD prolongation. In contrast, mosapride citrate at 10 µM—a concentration tenfold higher than the effective cisapride concentration—produced no effect on APD. The cisapride-induced APD prolongation was not blocked by GR113808 (10 µM, 5-HT4 antagonist), ritanserin (10 µM, 5-HT2A/2C antagonist), or prazosin (10 µM, α1 antagonist), indicating a receptor-independent mechanism [1].

cardiac action potential ventricular myocyte electrophysiology QT interval prolongation ex vivo pharmacology

Gastrointestinal Regional Selectivity: Cisapride Exhibits Broad Motility Stimulation Versus Mosapride Upper GI Restriction

In conscious dogs with implanted force transducers, cisapride (0.1–1 mg/kg i.v.) stimulated both antral motility and colonic motility, demonstrating broad gastrointestinal prokinetic activity. Mosapride (0.3–3 mg/kg i.v.) stimulated antral motility without affecting colonic motility, exhibiting upper GI selectivity. In vitro EC50 comparisons across regional GI preparations further substantiated this divergence: mosapride showed EC50 values of 208 nM (rat esophagus), 73 nM (guinea pig ileum), and 3,029 nM (guinea pig distal colon), reflecting approximately 40-fold lower colonic potency compared to ileal potency. In contrast, cisapride exhibited similar potencies across all preparations examined [1].

gastrointestinal motility regional selectivity conscious dog model in vivo prokinetic efficacy

Solubility Advantage: Cisapride Tartrate Salt Overcomes Free Base Formulation Limitations

Cisapride free base is poorly soluble in aqueous media, limiting its utility in oral dosage form development. The tartrate salt form (cisapride tartrate, CAS 189888-25-3) was specifically selected for oral administration due to its superior water solubility properties relative to the cisapride base [1]. This solubility enhancement enables immediate-release tablet formulations and controlled-release matrix systems using hydrophilic polymers. Alternative salt forms including cisapride citrate and cisapride sulfate have also been investigated, but cisapride tartrate remains the primary salt form referenced in pharmaceutical formulation patents for pH-independent solid dosage forms and extended-release mini-tablet technologies [2].

salt selection aqueous solubility oral dosage formulation pharmaceutical development

Procurement-Relevant Research and Industrial Applications for Cisapride Tartrate (CAS 189888-25-3)


Cardiac Safety Pharmacology: Positive Control for hERG Channel Blockade and QT Prolongation Assays

Cisapride tartrate serves as an established positive control compound in hERG channel screening assays and ex vivo cardiac action potential duration studies. With a quantified hERG IC50 of 2.4 × 10⁻⁷ M (240 nM) [1] and demonstrated APD prolongation at 1 µM in isolated papillary muscle preparations [2], cisapride provides a reproducible benchmark for validating in vitro cardiac safety pharmacology platforms. Its 20-fold greater hERG potency relative to prucalopride and clear differentiation from mosapride (which shows no APD effect at 10 µM) makes cisapride tartrate the appropriate reference standard when establishing assay sensitivity or training new laboratory personnel on patch-clamp electrophysiology techniques.

5-HT4 Receptor Competitive Binding Assays: High-Potency Reference Agonist for Radioligand Displacement Studies

Cisapride tartrate demonstrates 4.3-fold greater potency than mosapride and 26-fold greater potency than metoclopramide in competing for [3H]-GR113808 binding to 5-HT4 receptors in guinea pig striatal membranes [3]. This high binding affinity establishes cisapride as a preferred reference agonist for competitive radioligand binding assays. Procurement of cisapride tartrate is indicated when investigators require a benzamide-class 5-HT4 agonist with well-characterized binding parameters for establishing displacement curves, validating new 5-HT4 ligands, or performing comparative pharmacology studies across species or tissue types.

Pan-Gastrointestinal Motility Studies: Broad-Spectrum Prokinetic Reference in In Vivo Conscious Animal Models

For in vivo gastrointestinal motility research requiring stimulation of both upper and lower GI tract segments, cisapride tartrate provides the necessary broad-spectrum prokinetic activity. In conscious dog models with implanted force transducers, cisapride (0.1–1 mg/kg i.v.) stimulates both antral and colonic motility, whereas mosapride selectively stimulates only antral motility [4]. This pan-GI activity profile makes cisapride the appropriate positive control for experiments evaluating whole-gut transit, colonic motility modulation, or novel prokinetic agents intended for broad-spectrum GI indications.

Pharmaceutical Formulation Development: Reference Standard for Salt Selection and Dissolution Method Validation

Cisapride tartrate represents the clinically validated salt form for oral dosage formulation development, with documented superior water solubility properties relative to the cisapride free base [5]. The tartrate salt is explicitly referenced in formulation patents covering immediate-release pH-independent solid dosage forms and extended-release mini-tablet technologies [6]. For analytical method development, dissolution testing protocol establishment, or comparative salt screening studies, procurement of cisapride tartrate (rather than the free base or alternative salts) ensures alignment with the salt form used in established pharmaceutical development pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cisapride tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.